

(E/Z)-J147's role in modulating ATP synthase and cellular energy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(E/Z)-J147	
Cat. No.:	B2886471	Get Quote

An In-Depth Technical Guide on the Role of **(E/Z)-J147** in Modulating ATP Synthase and Cellular Energy

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-J147 is a novel, orally active, and broadly neuroprotective compound with significant potential for the treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2] Developed from a derivative of curcumin, J147 was identified through a series of phenotypic screens designed to address the multiple toxicities associated with the aging brain. [3][4] A significant breakthrough in understanding its mechanism of action was the identification of the mitochondrial F1F0 ATP synthase as its primary molecular target.[3][5][6] This technical guide provides a comprehensive overview of the role of J147 in modulating ATP synthase and its subsequent effects on cellular energy metabolism. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Modulation of Mitochondrial ATP Synthase by J147

The primary molecular target of J147 has been identified as the mitochondrial F1F0 ATP synthase, specifically the α -subunit (ATP5A).[6][7][8] J147 acts as a partial inhibitor of this enzyme.[9][10] This interaction is allosteric and leads to a cascade of downstream signaling



events that are crucial for its neuroprotective effects.[11] The partial inhibition of ATP synthase by J147 is a key event that initiates a signaling cascade with pro-longevity effects.[9]

Quantitative Data on J147's Interaction with ATP Synthase

The following table summarizes the key quantitative data related to the inhibitory effect of J147 on ATP synthase and its neuroprotective efficacy.

Parameter	Value	Cell/System Type	Reference
ATP Synthase Inhibition			
Partial Inhibition	~20-23.6%	Isolated bovine heart mitochondria	[9][10]
EC50 for Inhibition	20 nM	Isolated bovine heart mitochondria	[10]
Neuroprotective Efficacy			
EC50 (Trophic factor withdrawal)	25 nM	Embryonic cortical cells	[12]
EC50 (Oxidative stress)	6 nM	Nerve cells	[4]
EC50 (Ischemia model)	47 nM	Nerve cells	[4]
EC50 (Extracellular Aβ toxicity)	15 nM	Rat hippocampal neurons	[4]
EC50 (Intracellular Aβ toxicity)	35 nM	Nerve cells	[4]

Impact of J147 on Cellular Energy Metabolism



Despite being a partial inhibitor of ATP synthase, J147 has been shown to paradoxically increase cellular ATP levels.[7][9][13] This is accompanied by an increase in other key metabolites, suggesting a broader impact on cellular bioenergetics.[5][7][13] J147 appears to preserve mitochondrial homeostasis, which is critical in the context of aging and neurodegenerative diseases.[5][7]

Quantitative Data on Cellular Energy Modulation

The table below presents the observed effects of J147 on key markers of cellular energy metabolism.

Cellular Marker	Effect	Cell/System Type	Reference
ATP Levels	Increased	Drosophila head tissue, HepG2 cells	[7][9][13]
Acetyl-CoA Levels	Increased	Mouse HT22 hippocampal nerve cells, HepG2 cells	[5][7][13]
Mitochondrial Protein Acetylation	Increased	Mouse HT22 hippocampal nerve cells	[5]
Free Fatty Acid (FFA) Levels	Reduced	Plasma and liver of J147-treated mice, HepG2 cells	[7][13]

J147-Modulated Signaling Pathways

The partial inhibition of ATP synthase by J147 triggers a well-defined signaling cascade that is central to its neuroprotective and pro-longevity effects.[6][8] This pathway involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8]

The binding of J147 to the α -subunit of ATP synthase leads to a modest increase in intracellular calcium levels.[8][14] This elevation in calcium activates the calcium/calmodulin-dependent protein kinase kinase β (CAMKK2), which in turn phosphorylates and activates AMPK.[6][8][12]







Activated AMPK then modulates downstream targets, including the mammalian target of rapamycin (mTOR) pathway and acetyl-CoA carboxylase 1 (ACC1), to promote cellular health and resilience.[7][8][9]









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimer's drug turns back clock in powerhouse of cell Salk Institute for Biological Studies [salk.edu]
- 4. A novel Alzheimer's disease drug candidate targeting inflammation and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mitochondrial ATP synthase is a shared drug target for aging and dementia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Alzheimer's disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mitochondrial ATP synthase is a shared drug target for aging and dementia PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Deciphering the 'Elixir of Life': Dynamic Perspectives into the Allosteric Modulation of Mitochondrial ATP Synthase by J147, a Novel Drug in the Treatment of Alzheimer's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current evidence for J147 as a potential therapeutic agent in nervous system disease: a narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Alzheimer's disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurosciencenews.com [neurosciencenews.com]







 To cite this document: BenchChem. [(E/Z)-J147's role in modulating ATP synthase and cellular energy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2886471#e-z-j147-s-role-in-modulating-atp-synthase-and-cellular-energy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com